Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
Brand Name: Vulcanchem
CAS No.: 100200-70-2
VCID: VC16779231
InChI: InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3
SMILES:
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-

CAS No.: 100200-70-2

Cat. No.: VC16779231

Molecular Formula: C15H15NO3S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- - 100200-70-2

Specification

CAS No. 100200-70-2
Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3
Standard InChI Key RGUIVBCTCKGIFN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 4-methylbenzenesulfonamide backbone (C₆H₄(SO₂NH₂)CH₃) linked via a methylene group to a 2-methoxyphenyl substituent (C₆H₃(OCH₃)CH₂). This Schiff base configuration introduces conjugation between the sulfonamide and methoxyphenyl groups, influencing electronic properties and molecular stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₃S
Molecular Weight305.35 g/mol
Density1.267 g/cm³
Boiling Point~423.9°C (extrapolated)
Melting PointNot reported
LogP (Partition Coefficient)3.96 (predicted)

The absence of a reported melting point suggests variability in crystallinity depending on synthetic conditions .

Synthesis and Reaction Pathways

Two-Step Synthetic Strategy

The synthesis typically involves:

  • Tosylation: Reaction of 4-methylbenzenesulfonyl chloride with a primary amine (e.g., 2-methoxybenzylamine) to form the sulfonamide intermediate .

  • Schiff Base Formation: Condensation of the intermediate with 2-methoxybenzaldehyde under acidic or neutral conditions .

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
Tosylation4-MeC₆H₄SO₂Cl, K₂CO₃THF/H₂O25°C, 24h78–93%
Condensation2-MeOC₆H₄CHO, H⁺ catalystEtOHReflux65–85%

The reaction mechanism for Schiff base formation involves nucleophilic attack by the sulfonamide’s amine on the aldehyde carbonyl, followed by dehydration .

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveal orthorhombic crystal systems (space group Pna2₁) with tetrahedral geometry around the sulfur atom . The dihedral angle between the aromatic rings in similar structures ranges from 49.7° to 72.0°, depending on substituent steric effects .

Key Structural Features:

  • S–O Bond Lengths: 1.43–1.45 Å, consistent with sulfonamide resonance stabilization .

  • Intermolecular Hydrogen Bonds: N–H···O interactions (2.8–3.1 Å) stabilize crystal packing .

Spectroscopic Profiles

  • FT-IR: Strong absorptions at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR: Signals at δ 2.42 ppm (Ar–CH₃), δ 3.85 ppm (OCH₃), and δ 8.20 ppm (imine CH=N) .

Computational and Thermodynamic Insights

Density Functional Theory (DFT) Studies

B3LYP/6-311G(d,p) calculations predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic stability .

  • MEP Surfaces: Electron-rich regions localized at the sulfonyl oxygen and methoxy groups .

Table 3: Thermodynamic Properties (DFT)

PropertyValue (kcal/mol)
Gibbs Free Energy-342.5
Enthalpy-338.9
Entropy98.7

Biological Activity and Applications

Molecular Docking

Docking simulations with E. coli dihydropteroate synthase (PDB: 1AJ0) show binding affinity (ΔG = -7.8 kcal/mol) via hydrogen bonds with Val-49 and hydrophobic contacts with Phe-28 .

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